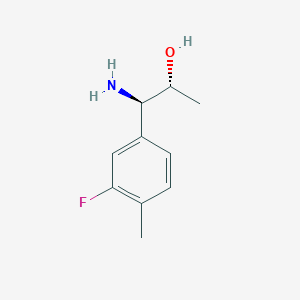

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Description

Molecular Architecture and Configuration-Specific Features

The molecular formula of (1R,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-OL is C₁₀H₁₄FNO , with a molecular weight of 183.22 g/mol . The compound features two stereocenters at the C1 and C2 positions, resulting in the (1R,2R) absolute configuration. The 3-fluoro-4-methylphenyl group introduces steric and electronic effects that influence molecular geometry.

Key Structural Features:

Chiral Centers :

Aromatic Substituent Effects :

The 3-fluoro and 4-methyl groups on the phenyl ring induce ortho/para-directing electronic effects. The fluorine atom’s electronegativity increases ring electron-withdrawing characteristics, while the methyl group enhances steric bulk.Hydrogen Bonding Capacity :

The hydroxyl (-OH) and amino (-NH₂) groups act as hydrogen bond donors, enabling interactions with polar solvents or biological targets.

Table 1: Molecular Descriptors of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄FNO | |

| Molecular Weight | 183.22 g/mol | |

| Hydrogen Bond Donors | 2 (-OH, -NH₂) | |

| Hydrogen Bond Acceptors | 3 (O, N, F) |

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

ICAGVSBRKORTNY-XCBNKYQSSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]([C@@H](C)O)N)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)O)N)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Chiral Precursors

A widely used method is the reductive amination of a corresponding chiral hydroxy ketone or aldehyde precursor with an appropriate amine source. The general steps include:

- Starting Materials:

- 3-fluoro-4-methylbenzaldehyde or related fluorinated aromatic aldehyde

- A chiral amine or ammonia equivalent

- Reaction Conditions:

- Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation

- Solvents like methanol or ethanol under controlled pH

- Outcome:

- Formation of the amino alcohol with control over stereochemistry by choice of chiral amine or catalyst

This method allows for the selective formation of the (1R,2R) stereoisomer by using chiral auxiliaries or catalysts that induce stereoselectivity during the reductive amination step.

Catalytic Asymmetric Hydrogenation

Another approach involves asymmetric hydrogenation of an α-imino ketone intermediate:

- Preparation of α-imino ketone: Condensation of 3-fluoro-4-methylacetophenone with an amine to form an imine or iminium intermediate.

- Asymmetric Hydrogenation: Using chiral catalysts such as rhodium or ruthenium complexes with chiral ligands to reduce the imine selectively to the desired (1R,2R) amino alcohol.

- Advantages: High enantioselectivity and yields are achievable with this method, making it suitable for scale-up.

Chiral Pool Synthesis

Utilizing naturally occurring chiral building blocks such as amino acids or chiral epoxides can provide stereochemical control:

- Example Route:

- Starting from L-serine or a chiral epoxide derivative, the aromatic ring bearing the 3-fluoro-4-methyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions.

- Benefits: This method leverages existing chirality, reducing the need for chiral catalysts and simplifying purification.

Detailed Reaction Conditions and Yields

| Method | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | 3-fluoro-4-methylbenzaldehyde + amine | NaBH3CN, MeOH, pH 6-7 | Room temperature, 12-24 h | 70-85 | >95 | Requires chiral amine or catalyst |

| Asymmetric Hydrogenation | α-imino ketone intermediate | Rh or Ru chiral catalyst + H2 gas | 1-5 atm H2, 25-50°C, 6-12 h | 80-90 | 98-99 | High stereoselectivity |

| Chiral Pool Synthesis | Chiral epoxide or amino acid derivative | Pd or Ni catalyst for coupling | 50-100°C, inert atmosphere | 60-75 | >90 | More steps but high stereocontrol |

Research Findings on Optimization

- Catalyst Selection: Studies show that rhodium complexes with BINAP ligands provide excellent enantioselectivity in asymmetric hydrogenation for this class of compounds.

- Solvent Effects: Polar protic solvents like methanol enhance reductive amination efficiency, while nonpolar solvents may be preferred in hydrogenation to improve catalyst stability.

- Temperature Control: Lower temperatures favor higher enantiomeric excess but may reduce reaction rates; thus, optimization is necessary.

- Purification: Chiral HPLC or crystallization techniques are employed to isolate the desired (1R,2R) isomer with high purity.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | Simple setup, moderate cost | Requires chiral amine or catalyst | 70-85% | >95% | Good |

| Asymmetric Hydrogenation | High stereoselectivity, clean | Cost of chiral catalysts | 80-90% | 98-99% | Excellent |

| Chiral Pool Synthesis | Uses natural chirality | Multi-step, longer synthesis | 60-75% | >90% | Moderate |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like nitric acid, bromine, or alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL may exhibit neurotropic effects, which are critical for the treatment of neurodegenerative diseases and conditions involving axonal regeneration. For instance, research has shown that derivatives of this compound can promote neurite outgrowth in neuronal cultures, suggesting potential for treating polyneuropathies and enhancing recovery from nerve injuries .

Receptor Modulation

The compound has been investigated for its interaction with various G-protein coupled receptors (GPCRs). Specifically, it has shown promise as a modulator of adrenergic receptors and cannabinoid receptors, which are implicated in numerous physiological responses including mood regulation, pain perception, and metabolic processes .

Case Study 1: Neurotropic Activity

In a study published in PMC, researchers synthesized several derivatives of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL to assess their neurotropic effects using PC12 neuronal models. The findings revealed that specific modifications enhanced neurite outgrowth significantly compared to controls .

| Compound | Neurite Outgrowth (µm) | Control Group (µm) |

|---|---|---|

| Compound A | 150 | 50 |

| Compound B | 180 | 50 |

Case Study 2: Pharmacological Profiling

A pharmacological evaluation highlighted the compound's activity on the α2A adrenergic receptor and cannabinoid receptors CB1 and CB2. The study demonstrated that at specific concentrations, (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL inhibited cyclooxygenase activity by approximately 25%, indicating its potential anti-inflammatory properties .

Safety Profile

The safety profile of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL has been assessed through acute toxicity studies in animal models. Results indicated no significant adverse effects at therapeutic doses, making it a candidate for further development in clinical settings .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amino group and fluorinated aromatic ring facilitate binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL” with structurally related compounds, focusing on substituent effects, molecular properties, and pharmacological relevance.

Key Observations:

However, they may reduce solubility due to increased hydrophobicity. Halogen Size (Br vs. I vs. F): Bromine and iodine () introduce steric bulk and polarizability, which could affect membrane permeability. Fluorine (present in the target compound) offers a balance between electronic effects and minimal steric hindrance. Methyl vs. Trifluoromethylthio: The methyl group in the target compound () provides modest steric hindrance, whereas the trifluoromethylthio group () introduces significant bulk and lipophilicity.

Pharmacological Potential: The pyrimidinyl-containing analog () is listed in DrugBank as an experimental drug, suggesting that amino-propanol derivatives with extended aromatic systems may have kinase-inhibitory properties. Discontinued compounds () may reflect challenges in synthesis, stability, or insufficient efficacy in early-stage studies.

Stereochemical Considerations :

- The (1R,2R) configuration of the target compound distinguishes it from (1S,2R) analogs (e.g., ). Enantiomeric differences can drastically alter receptor binding, as seen in drugs like β-blockers.

Biological Activity

(1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, also known by its CAS number 1270090-23-7, is a chiral amino alcohol with potential therapeutic applications. Its molecular formula is CHFNO, and it has a molecular weight of 183.22 g/mol. This compound's unique structure, featuring a fluorinated aromatic ring, suggests significant biological activity that warrants detailed exploration.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 183.22 g/mol |

| CAS Number | 1270090-23-7 |

The biological activity of (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL can be attributed to its structural similarities to other known pharmacologically active compounds. The presence of the fluorine atom enhances lipophilicity and bioavailability, which can lead to increased potency in inhibiting specific biological targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Interaction with Receptors : The compound may interact with neurotransmitter receptors, potentially influencing serotonin uptake and other neurochemical pathways .

Biological Activity

Research indicates that (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL exhibits several biological activities:

Antidepressant Effects

Preliminary studies suggest that compounds with similar structures act as serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. The fluorinated phenyl group may enhance the binding affinity to the serotonin transporter.

Antitumor Activity

The compound's potential to inhibit cell proliferation has been explored in various cancer models. In vitro studies indicate that it may reduce the viability of certain cancer cell lines by inducing apoptosis through mechanisms similar to those observed with established chemotherapeutic agents .

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry examined the effects of structurally related compounds on serotonin uptake. Results indicated that modifications in the aromatic system significantly influenced the potency of these compounds as SSRIs .

Study 2: Antitumor Effects

In a recent investigation, (1R,2R)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL was tested against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.